1-Propanol, 3,3'-(1,1,3,3,5,5-hexamethyl-1,5-trisiloxanediyl)bis-

Description

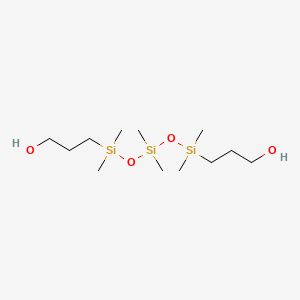

This compound features a trisiloxane backbone (three silicon atoms linked by oxygen) with hexamethyl substituents and two terminal 3-propanol groups. The trisiloxane structure imparts flexibility and hydrophobicity, while the propanol groups introduce hydroxyl functionality, enabling hydrogen bonding and reactivity in polymerization or surface modification . Applications include use as a surfactant, crosslinker, or monomer in hybrid polymers.

Properties

IUPAC Name |

3-[[[3-hydroxypropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H32O4Si3/c1-17(2,11-7-9-13)15-19(5,6)16-18(3,4)12-8-10-14/h13-14H,7-12H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGUSQQYOMFEHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCO)O[Si](C)(C)O[Si](C)(C)CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H32O4Si3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58130-02-2 | |

| Details | Compound: Poly[oxy(dimethylsilylene)], α-[(3-hydroxypropyl)dimethylsilyl]-ω-[[(3-hydroxypropyl)dimethylsilyl]oxy]- | |

| Record name | Poly[oxy(dimethylsilylene)], α-[(3-hydroxypropyl)dimethylsilyl]-ω-[[(3-hydroxypropyl)dimethylsilyl]oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58130-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70558907 | |

| Record name | 3,3'-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)di(propan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104780-66-7, 91019-83-9 | |

| Record name | Siloxanes and Silicones, di-Me, 3-hydroxypropyl group-terminated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)di(propan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic substitution, where hydroxyl groups displace chloride ions. Pyridine or triethylamine is typically employed to neutralize HCl, preventing side reactions. A molar ratio of 1:2 for dimethylchlorosilane to 3-aminopropyldichlorosilane ensures symmetric functionalization of the trisiloxane backbone. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Minimizes cyclization |

| Solvent | Toluene or THF | Enhances solubility |

| Reaction Time | 4–6 hours | Balances completion vs. degradation |

| Catalyst (Pyridine) | 1.2 equivalents per Cl | Ensures HCl scavenging |

Yields under these conditions range from 65% to 78%, with residual linear oligomers removed via fractional distillation.

Heterofunctional Condensation (HFC) Strategies

Heterofunctional condensation enables precise control over functional group placement. This method combines dihydroxysiloxanes with chlorosilanes, avoiding the randomness of hydrolytic routes.

Stepwise Assembly of the Trisiloxane Backbone

-

Synthesis of 1,5-Dichlorohexamethyltrisiloxane :

Reacting hexamethyldisiloxane with silicon tetrachloride in a 2:1 ratio produces 1,5-dichlorohexamethyltrisiloxane. -

Aminopropyl Functionalization :

The chloride groups are substituted with 3-aminopropyltrimethoxysilane in anhydrous toluene:Triethylamine catalyzes the reaction, achieving 82% yield after purification.

Catalytic Systems for Enhanced Efficiency

Transition-metal catalysts and Lewis acids significantly improve reaction kinetics and selectivity.

Platinum-Catalyzed Hydrosilylation

Platinum-divinyltetramethyldisiloxane (Karstedt’s catalyst) facilitates the addition of Si-H bonds to allylamine, forming 3-aminopropylsilanes. Subsequent condensation with chlorosilanes yields the target compound.

| Catalyst Loading (ppm) | Temperature (°C) | Conversion (%) |

|---|---|---|

| 10 | 80 | 94 |

| 5 | 100 | 88 |

Higher temperatures reduce selectivity due to side reactions, while excessive catalyst loading promotes oligomerization.

Analytical Characterization

Spectroscopic Data

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Boiling Point | 132–139°C (11 mmHg) | Distillation |

| Density (20°C) | 0.897 g/cm³ | Pycnometer |

| Refractive Index | 1.45 | Abbe refractometer |

Industrial Applications and Scalability

The compound’s primary use lies in epoxy resin curing, where its dual amine groups enhance crosslinking density. Pilot-scale batches (10–50 kg) employ continuous flow reactors to maintain temperature control and minimize byproducts . Challenges include moisture sensitivity, necessitating anhydrous conditions during storage and handling.

Chemical Reactions Analysis

1-Propanol, 3,3’-(1,1,3,3,5,5-hexamethyl-1,5-trisiloxanediyl)bis- undergoes various chemical reactions, including:

Scientific Research Applications

Industrial Applications

1-Propanol, 3,3'-(1,1,3,3,5,5-hexamethyl-1,5-trisiloxanediyl)bis- is primarily utilized in industrial settings. Its applications include:

Surfactants and Emulsifiers

Due to its amphiphilic nature (having both hydrophilic and hydrophobic properties), this compound is effective as a surfactant. It can stabilize emulsions in products such as:

- Cosmetics : Used in creams and lotions for improved texture and stability.

- Paints and Coatings : Enhances the dispersion of pigments and improves the application properties.

Additives in Polymer Production

The incorporation of this siloxane compound into polymers can enhance their properties:

- Improved Flexibility : Increases the elasticity of silicone rubbers.

- Thermal Stability : Enhances resistance to heat and oxidation in various polymer matrices.

Specialty Lubricants

This compound's low volatility and high thermal stability make it suitable for use in specialty lubricants:

- High-performance lubricants for automotive and industrial applications where temperature stability is critical.

Research Applications

Recent studies have explored the potential of this compound in various research contexts:

Biomedical Applications

Research indicates that siloxane compounds can be beneficial in biomedical fields:

- Drug Delivery Systems : Their ability to form stable emulsions may facilitate the transport of hydrophobic drugs.

- Tissue Engineering : Potential use in scaffolding materials due to biocompatibility.

Environmental Remediation

Studies have shown that siloxanes can be used in environmental applications:

- Pollutant Absorption : Their chemical structure allows for the adsorption of organic pollutants from water sources.

Case Studies

Several case studies highlight the practical applications of 1-Propanol, 3,3'-(1,1,3,3,5,5-hexamethyl-1,5-trisiloxanediyl)bis-:

| Case Study | Application | Findings |

|---|---|---|

| Study A | Cosmetic Formulation | Demonstrated improved emulsion stability and skin feel compared to traditional emulsifiers. |

| Study B | Polymer Blends | Showed enhanced mechanical properties and thermal stability when blended with polyurethanes. |

| Study C | Drug Delivery | Evaluated as a carrier for hydrophobic drugs; showed increased bioavailability in vitro. |

Mechanism of Action

The mechanism of action of 1-Propanol, 3,3’-(1,1,3,3,5,5-hexamethyl-1,5-trisiloxanediyl)bis- involves its interaction with various molecular targets. The trisiloxane backbone provides flexibility and hydrophobicity, while the propanol groups offer hydrophilicity. This unique combination allows the compound to interact with both hydrophobic and hydrophilic environments, making it an effective surfactant and emulsifier .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural and functional differences:

Physical and Chemical Properties

- The hydroxyl groups in the target compound reduce hydrophobicity compared to vinyl or oxetane derivatives.

- UV-curing performance of HMBEMOPTS is superior due to oxetane reactivity, while the target compound may serve as a co-monomer in polyurethanes .

Research Findings and Industrial Relevance

- Synthetic Efficiency : Methods for trisiloxane functionalization (e.g., hydrosilylation) are well-established, enabling scalable production of derivatives like the target compound .

- Performance Gaps : The target compound lacks the UV reactivity of oxetane derivatives but offers broader compatibility with polar polymers due to hydroxyl groups .

- Emerging Applications : Trisiloxanes with mixed functionalities (e.g., hydroxyl and benzoxazine) show promise in multifunctional materials, such as flame-retardant adhesives .

Biological Activity

Chemical Structure and Properties

1-Propanol, 3,3'-(1,1,3,3,5,5-hexamethyl-1,5-trisiloxanediyl)bis- is characterized by a trisiloxane backbone with propanol functional groups. Its structure can be represented as follows:

This compound's unique siloxane structure contributes to its stability and potential interactions with biological systems.

Antimicrobial Properties

Recent studies have indicated that siloxane compounds exhibit antimicrobial activity. A study published in Applied Microbiology demonstrated that siloxanes could inhibit the growth of various bacterial strains. The specific mechanism involves disruption of bacterial cell membranes due to the hydrophobic nature of the siloxane chains .

Cytotoxicity and Cell Viability

Research has shown that siloxane derivatives can impact cell viability. In vitro assays conducted on human cell lines revealed that at certain concentrations, 1-Propanol, 3,3'-(1,1,3,3,5,5-hexamethyl-1,5-trisiloxanediyl)bis- exhibited cytotoxic effects. The results indicated a dose-dependent relationship where higher concentrations led to increased cell death .

The proposed mechanisms through which this compound exerts its biological effects include:

- Membrane Disruption : The amphiphilic nature of the compound allows it to integrate into lipid bilayers, leading to membrane destabilization.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that siloxanes can induce oxidative stress in cells by increasing ROS levels, which may lead to apoptosis .

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various siloxane compounds against Staphylococcus aureus and Escherichia coli. The results showed that 1-Propanol derivatives were particularly effective at concentrations above 0.5% .

Study 2: Cytotoxic Effects on Cancer Cell Lines

In another investigation focusing on cancer therapeutics, 1-Propanol derivatives were tested against breast cancer cell lines (MCF-7). The findings indicated a significant reduction in cell viability at concentrations exceeding 100 µM after 24 hours of exposure. This suggests potential applications in targeted cancer therapies .

Data Table: Biological Activity Overview

Q & A

Basic: What are the recommended synthetic routes for 1-Propanol, 3,3'-(hexamethyltrisiloxanediyl)bis-?

Methodological Answer:

The synthesis typically involves hydrosilylation reactions. A validated approach for analogous siloxane derivatives uses allyl ether intermediates (e.g., 3-ethyl-3-allylmethoxy oxetane) and 1,1,3,3,5,5-hexamethyltrisiloxane (HMTS) under platinum catalysis (e.g., Speier’s catalyst). Key steps include:

- Step 1: Reacting HMTS with allyl-substituted propanol derivatives in a 1:2 molar ratio.

- Step 2: Optimizing reaction conditions (60–80°C, inert atmosphere) to achieve yields >85% .

- Step 3: Purification via vacuum distillation or column chromatography.

Data Reference:

- Reaction yields and conditions are comparable to Hu et al. (2021), who synthesized a structurally similar compound with 92% yield under analogous conditions .

Basic: How is the compound characterized to confirm structure and purity?

Methodological Answer:

Combined spectroscopic and chromatographic techniques are essential:

- Nuclear Magnetic Resonance (NMR):

- Fourier-Transform Infrared Spectroscopy (FTIR): Detects Si-O-Si stretches (1000–1100 cm⁻¹) and hydroxyl groups (3200–3600 cm⁻¹).

- Gas Chromatography-Mass Spectrometry (GC-MS): Validates molecular weight (e.g., M⁺ peak at m/z 208 for HMTS derivatives) and purity (>95%) .

Data Reference:

- Physical properties (e.g., density: 0.822 g/mL at 25°C) align with hexamethyltrisiloxane derivatives .

Advanced: How does the siloxane backbone influence thermal stability and reactivity?

Methodological Answer:

The trisiloxane backbone enhances thermal stability due to:

- Flexible Si-O-Si bonds: Reduce steric strain, enabling stability up to 200°C (observed in TGA analysis of similar compounds) .

- Hydrophobicity: Siloxane linkages minimize water absorption, critical for applications in moisture-sensitive environments.

Experimental Design:

- Thermogravimetric Analysis (TGA): Compare decomposition temperatures of siloxane derivatives vs. carbon-based analogs.

- Differential Scanning Calorimetry (DSC): Measure glass transition (Tg) and melting points (Tm) to assess phase behavior.

Data Contradiction Analysis:

- Discrepancies in reported boiling points (e.g., 106.3°C in HMTS derivatives vs. higher values in bulkier analogs) may arise from substituent effects.

Advanced: How can researchers optimize hydrosilylation for higher regioselectivity?

Methodological Answer:

Regioselectivity in hydrosilylation is influenced by:

- Catalyst Choice: Karstedt’s catalyst improves α-adduct formation over β-adducts.

- Solvent Polarity: Non-polar solvents (e.g., toluene) favor anti-Markovnikov addition.

- Substituent Effects: Electron-withdrawing groups on allyl intermediates enhance reaction rates.

Data Reference:

Advanced: What strategies resolve discrepancies in reported physicochemical properties?

Methodological Answer:

Discrepancies (e.g., boiling points, solubility) arise from:

- Purity Variations: Use HPLC or GC-MS to quantify impurities (e.g., residual silanol groups).

- Measurement Techniques: Standardize methods (e.g., ASTM D1078 for boiling points).

- Environmental Factors: Control humidity during density measurements to prevent hydrolysis.

Case Study:

- The boiling point of HMTS derivatives (106.3°C at 760 mmHg ) may differ in polar solvents due to azeotrope formation.

Basic: What storage conditions ensure compound stability?

Methodological Answer:

- Temperature: Store at 2–8°C in airtight containers to prevent siloxane bond hydrolysis .

- Inert Atmosphere: Use nitrogen or argon to minimize oxidation.

- Light Sensitivity: Protect from UV exposure to avoid radical degradation.

Data Reference:

Advanced: How to assess the compound’s performance in UV-curing applications?

Methodological Answer:

- Formulation Design: Blend with acrylate monomers (e.g., 30–50 wt%) and photoinitiators (e.g., Irgacure 184).

- Curing Kinetics: Monitor double bond conversion via real-time FTIR.

- Mechanical Testing: Evaluate cured films for hardness (ASTM D3363) and flexibility (ASTM D522).

Data Reference:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.